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Compound of Interest

Compound Name: (1-Methylaminopropyl)benzene

Cat. No.: B1564132

The compound name (1-Methylaminopropyl)benzene can be interpreted as N-methyl-1-
phenylpropan-1-amine. However, within the historical narrative of psychostimulant drug
discovery, this specific isomer is less prominent than its close relative, N,o-
dimethylphenethylamine, more commonly known as methamphetamine. Given the profound
historical impact of methamphetamine on medicine and society, this guide will focus primarily
on its discovery and development, while acknowledging its structural relationship to (1-
Methylaminopropyl)benzene. Both are part of the broader class of phenethylamines,
synthetic compounds that mimic the effects of endogenous neurotransmitters.

This guide provides a comprehensive technical overview for researchers, scientists, and drug
development professionals, tracing the journey of this potent central nervous system stimulant
from its early synthesis to its complex medical and social legacy.
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Chemical Property Data
N-methyl-1-phenylpropan-2-amine
UPAC Name (MetharZ]ph:tamiﬁ:) i
Molecular Formula CioH1sN[1]
Molar Mass 149.237 g/mol [1]
Appearance White crystals or crystalline powder
Boiling Point 215°C
Solubility Soluble in water, ethanol, and chloroform

Part 1: The Genesis - Early Discoveries in Amine
Chemistry

The story of potent synthetic stimulants begins not with a single discovery, but with a series of
foundational advancements in organic chemistry. The isolation of benzene by Michael Faraday
in 1825 from the oily residue of gas lighting provided a fundamental building block for aromatic
compounds[2]. This discovery paved the way for the synthesis of a vast array of novel
substances.

A crucial step towards the development of synthetic stimulants was the investigation of natural
alkaloids. In the late 19th century, Japanese chemist Nagai Nagayoshi's work with the Ma
Huang plant led to the isolation of ephedrine. This naturally occurring amine would become a
key precursor in later syntheses of more potent compounds[3].

The late 1800s were a period of fervent exploration in synthetic chemistry. In 1887, Romanian
chemist Lazar Edeleanu, while at the University of Berlin, first synthesized
phenylisopropylamine, which would later be named amphetamine[4][5]. However, its
pharmacological properties remained unexplored for several decades. Shortly after, in 1893,
Nagai Nagayoshi, the same chemist who isolated ephedrine, synthesized a methylated version
of this compound, creating N,a-dimethylphenethylamine for the first time[3][4].
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Part 2: From Obscurity to Investigation - The
Rediscovery of Phenylisopropylamines

For decades, both amphetamine and its N-methylated counterpart remained chemical
curiosities. It wasn't until the late 1920s that their potent physiological effects were
systematically investigated. The American chemist Gordon Alles, while searching for a
synthetic substitute for ephedrine to treat asthma, resynthesized amphetamine and began to
explore its effects, famously testing the compound on himself in 1929[4][5][6]. He documented
its potent pressor effects, bronchodilator properties, and, most notably, its central nervous
system stimulant and euphoric effects[5][6].

Alles's work, which led to the patenting of amphetamine sulfate and its commercialization by
Smith, Kline & French as the Benzedrine inhaler for nasal congestion, opened the floodgates
for the exploration of related compounds[3][6]. While Alles's primary focus was on
amphetamine, his work laid the pharmacological groundwork for the subsequent development
and commercialization of its more potent N-methylated analog. In 1919, Japanese
pharmacologist Akira Ogata streamlined the synthesis of the crystalline form of N,a-
dimethylphenethylamine, a development that would have significant implications for its future
applications[3].

Part 3: The Pharmaceutical Ascent and Military
Adoption

The 1930s marked the entry of N,a-dimethylphenethylamine into the pharmaceutical market. In
1938, the German pharmaceutical company Knoll AG (then a subsidiary of I.G. Farben) began
marketing the compound under the trade name Pervitin. It was promoted for a variety of
conditions, including narcolepsy, depression, and as a general stimulant to increase alertness
and combat fatigue.

The onset of World War Il dramatically accelerated the production and distribution of both
amphetamine and its N-methylated derivative. The German military, in particular, issued
millions of Pervitin tablets to its soldiers and pilots to enhance endurance and maintain
alertness during prolonged combat operations, with the substance being dubbed "Stuka
Tablets" for dive-bomber pilots[4]. The Allied forces also utilized amphetamines, with an
estimated 72 million tablets being consumed by British forces and widespread use in the U.S.
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military to combat fatigue on long missions[3][5]. This period of widespread military use starkly
demonstrated the compound's potent psychostimulant effects and also provided the first large-
scale evidence of its potential for abuse and adverse effects.

Part 4: Elucidating the Mechanism of Action

N,a-dimethylphenethylamine exerts its powerful stimulant effects by profoundly impacting the
monoamine neurotransmitter systems in the brain, primarily those involving dopamine,
norepinephrine, and to a lesser extent, serotonin. Its mechanism is multifaceted and involves
several key actions at the neuronal level.

e Inhibition of VMAT2: The compound disrupts the vesicular monoamine transporter 2
(VMAT?2), which is responsible for packaging neurotransmitters into synaptic vesicles for later
release. This leads to an increase in the concentration of free neurotransmitters in the
presynaptic neuron's cytoplasm.

» Reversal of Transporter Function: It causes the reversal of the dopamine transporter (DAT),
norepinephrine transporter (NET), and serotonin transporter (SERT), effectively pumping
these neurotransmitters out of the presynaptic neuron and into the synaptic cleft.

e TAAR1 Agonism: N,a-dimethylphenethylamine is a potent agonist of the Trace Amine-
Associated Receptor 1 (TAAR1), an intracellular G-protein-coupled receptor[7][8]. Activation
of TAARL initiates a signaling cascade that contributes to the reversal of the monoamine
transporters.

* Monoamine Oxidase Inhibition: At higher concentrations, it can act as a weak inhibitor of
monoamine oxidase (MAQO), the enzyme responsible for breaking down neurotransmitters,
further increasing their synaptic concentration.

The net result of these actions is a massive and sustained increase in the synaptic levels of
dopamine and norepinephrine, leading to heightened arousal, euphoria, increased focus, and
reduced appetite.
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Caption: Mechanism of N,a-dimethylphenethylamine at the synapse.

Part 5: An Overview of Synthesis Methodologies

The synthesis of N,a-dimethylphenethylamine can be achieved through several chemical
pathways. Historically and in modern clandestine laboratories, two main approaches have
predominated: the reduction of ephedrine/pseudoephedrine and the reductive amination of
phenyl-2-propanone (P2P).

Reductive Amination of Phenyl-2-Propanone (P2P)

This method involves the reaction of P2P with methylamine to form an intermediate imine,
which is then reduced to the final product.

Experimental Protocol (Leuckart Reaction):
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Reaction Setup: Phenyl-2-propanone is mixed with methylamine and formic acid (or a
derivative like N-methylformamide).

Heating: The mixture is heated, leading to the formation of an N-formyl intermediate.

Hydrolysis: The intermediate is hydrolyzed, typically with a strong acid like hydrochloric acid,
to yield the racemic N,a-dimethylphenethylamine.

Purification: The product is then isolated and purified, often through distillation and
crystallization of a salt form.

Reduction of Ephedrine or Pseudoephedrine

This method utilizes the naturally derived or synthetically produced precursors ephedrine or

pseudoephedrine. As these precursors are chiral, the resulting product retains a specific

stereochemistry, typically yielding the more potent dextromethamphetamine.

Experimental Protocol (Nagai Route):

Reactants: Pseudoephedrine or ephedrine is mixed with red phosphorus and hydriodic acid
(or iodine).

Reflux: The mixture is heated under reflux. The hydriodic acid protonates the hydroxyl group
of the precursor, which is then reduced, with red phosphorus regenerating the hydriodic acid.

Neutralization and Extraction: After the reaction is complete, the mixture is cooled, and the
excess iodine is removed. The solution is made basic to neutralize the acid and precipitate
the freebase product. The freebase is then extracted using a nonpolar solvent.

Crystallization: The extracted product is often converted to its hydrochloride salt by bubbling
hydrogen chloride gas through the solution, causing the crystalline salt to precipitate.
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Caption: Common synthesis routes for N,a-dimethylphenethylamine.

Part 6: The Modern Era: Constrained Medical Use
and Widespread Misuse

Following the widespread use in WWII, the addictive potential and adverse psychiatric effects
of N,a-dimethylphenethylamine became increasingly apparent. This led to a significant decline
in its therapeutic use and much stricter regulatory controls globally.

Today, its medical applications are severely restricted. In the United States, a pharmaceutical-
grade form is approved for treating Attention-Deficit/Hyperactivity Disorder (ADHD) and severe
obesity, but it is rarely prescribed due to the availability of safer alternatives.

The streamlined synthesis methods, particularly those using easily obtainable precursors like
pseudoephedrine found in cold medicines, fueled the rise of illicit manufacturing and a global
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epidemic of misuse. The potent euphoric effects and high potential for psychological
dependence have made it a significant public health challenge worldwide.

Conclusion: A Complex Chemical Legacy

The history of N,a-dimethylphenethylamine is a compelling case study in the dual nature of
pharmacological discovery. Born from the systematic exploration of synthetic chemistry, it
offered genuine therapeutic promise and was instrumental in treating certain medical conditions
and enhancing performance in extreme situations. However, its powerful effects on the brain's
reward pathways also paved the way for a legacy of addiction and societal harm. For drug
development professionals, its story underscores the critical importance of understanding the
complete pharmacological profile, including abuse liability, from the earliest stages of research.
The journey from Pervitin to modern-day illicit production serves as a stark reminder of the
complex interplay between chemical innovation, medical application, and social responsibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584132#historical-discovery-and-development-of-1-
methylaminopropyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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